

EGFR-IN-145: A Technical Guide for Researchers

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An In-depth Technical Overview of EGFR-IN-145 for the Scientific Community

This whitepaper provides a comprehensive technical guide on **EGFR-IN-145**, a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's fundamental properties, mechanism of action, and relevant experimental data, supported by detailed protocols and visual diagrams to facilitate understanding and application in a research setting.

Core Compound Identification

| Identifier | Value |
|-------------------|-------------|
| CAS Number | 879127-07-8 |
| Molecular Formula | C21H18F3N5O |

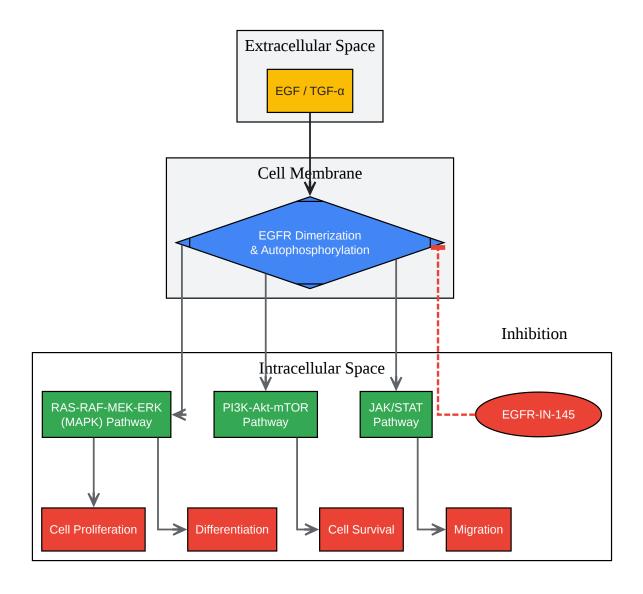
Mechanism of Action and Signaling Pathway

EGFR-IN-145 functions as a potent and selective inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF- α), undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.



The primary signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. Dysregulation of the EGFR pathway, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. EGFR inhibitors, including **EGFR-IN-145**, typically act by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

EGFR Signaling Pathway and Point of Inhibition





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Caption: EGFR signaling cascade and the inhibitory action of EGFR-IN-145.

Quantitative Biological Data

While specific quantitative data for **EGFR-IN-145** is not widely published in publicly accessible databases, the following table presents typical data points evaluated for EGFR inhibitors. Researchers are encouraged to perform these assays to characterize **EGFR-IN-145** in their specific experimental systems.

| Parameter | Description | Typical Assay |
|--------------------|--|------------------------------------|
| IC₅o (EGFR WT) | Concentration for 50% inhibition of wild-type EGFR kinase activity. | In vitro kinase assay |
| IC₅₀ (Mutant EGFR) | Concentration for 50% inhibition of mutant EGFR kinase activity. | In vitro kinase assay |
| Cellular IC50 | Concentration for 50% inhibition of cell proliferation. | Cell viability/proliferation assay |
| pEGFR IC50 | Concentration for 50% inhibition of EGFR phosphorylation in cells. | Western Blot or ELISA |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties. | In vivo animal studies |

Experimental Protocols General In Vitro EGFR Kinase Assay Protocol

This protocol provides a general framework for determining the in vitro inhibitory activity of **EGFR-IN-145** against EGFR.

Materials:



- · Recombinant human EGFR kinase domain
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- EGFR-IN-145 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Prepare serial dilutions of EGFR-IN-145 in DMSO.
- Add 1 μ L of the compound dilutions to the wells of a 384-well plate.
- Add 10 μ L of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
- Incubate the plate at room temperature for 10 minutes.
- Initiate the kinase reaction by adding 10 μL of ATP solution in kinase buffer to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo[™] Kinase Assay Kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **EGFR-IN-145** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay





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Caption: Workflow for determining the IC50 of EGFR-IN-145.

General Cell-Based EGFR Phosphorylation Assay Protocol

This protocol describes a general method to assess the inhibitory effect of **EGFR-IN-145** on EGFR autophosphorylation in a cellular context.

Materials:

- Human cancer cell line overexpressing EGFR (e.g., A431)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Serum-free cell culture medium
- EGF
- EGFR-IN-145 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Western blotting equipment

Procedure:

• Seed A431 cells in 6-well plates and grow to 80-90% confluency.



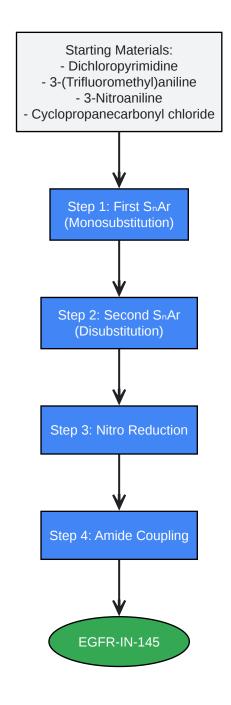
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of **EGFR-IN-145** for 2 hours.
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
- Incubate with HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Synthesis Outline

The synthesis of N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide (**EGFR-IN-145**) would likely involve a multi-step synthetic route. A plausible retrosynthetic analysis suggests the key bond formations would be the two C-N bonds to the pyrimidine core and the final amide bond formation. A potential forward synthesis could involve the sequential nucleophilic aromatic substitution on a dihalopyrimidine, followed by amide coupling.

Logical Relationship in a Potential Synthesis Route





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Caption: A logical flow for a potential multi-step synthesis of **EGFR-IN-145**.

Conclusion

EGFR-IN-145 is a valuable tool for researchers investigating the EGFR signaling pathway and its role in cancer. This technical guide provides foundational information and standardized protocols to aid in the design and execution of experiments involving this inhibitor. Further







characterization of its biological activity and pharmacokinetic properties will be crucial in elucidating its full potential as a research compound and a potential therapeutic lead.

Disclaimer: This document is intended for research purposes only. **EGFR-IN-145** is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this and any other chemical compound.

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